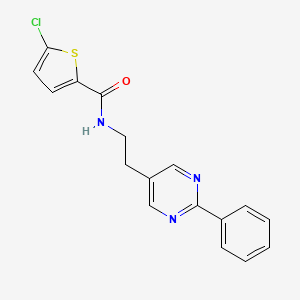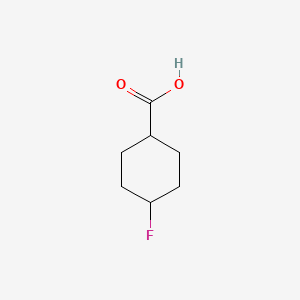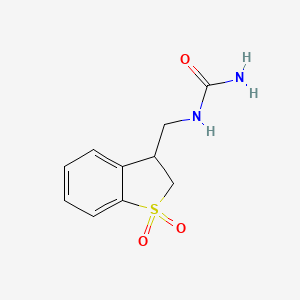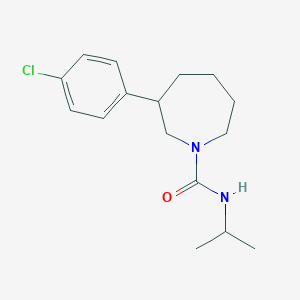
1-Tosyl-1,4-diazepan-6-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tosyl-1,4-diazepan-6-ol hydrobromide, also known as 1-(4-methylbenzenesulfonyl)-1,4-diazepan-6-ol hydrobromide, is a chemical compound with the CAS Number: 2137687-58-0 . It has a molecular weight of 351.26 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Tosyl-1,4-diazepan-6-ol hydrobromide is1S/C12H18N2O3S.BrH/c1-10-2-4-12(5-3-10)18(16,17)14-7-6-13-8-11(15)9-14;/h2-5,11,13,15H,6-9H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
1-Tosyl-1,4-diazepan-6-ol hydrobromide is a powder that is stored at room temperature . It has a molecular weight of 351.26 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- General Synthesis Approaches : A method to synthesize 6-tosyl-2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones, closely related to 1-Tosyl-1,4-diazepan-6-ol hydrobromide, involves a six-step approach, highlighting the complexity of its production (Fesenko, Tullberg, & Shutalev, 2009).
- Crystal Structures and Docking Studies : Research on 1,4-Diazepine derivatives, a category including 1-Tosyl-1,4-diazepan-6-ol hydrobromide, demonstrates their diverse therapeutic applications due to their biological and medicinal properties. Crystal structure analysis and docking studies help understand their potential as drug molecules (Velusamy et al., 2015).
Chemical Modifications and Reactions
- Oxidation and Fluorination : Studies show that [1,4]-Diazepan-6-ols, like 1-Tosyl-1,4-diazepan-6-ol hydrobromide, can be easily oxidized to ketones, and their fluorination can lead to the creation of gem-difluorohomopiperazines, highlighting the chemical versatility of these compounds (Wellner, Sandin, & Pääkkönen, 2003).
- Multicomponent Synthesis : A study demonstrated a two-step approach to synthesize diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones, emphasizing the potential for efficient, multicomponent synthesis of related compounds (Banfi et al., 2007).
Biomedical Research and Potential Applications
- Antiviral Research : Research on imidazo[1,5-g][1,4]diazepine derivatives, related to 1-Tosyl-1,4-diazepan-6-ol hydrobromide, shows their potential as antiviral agents, particularly against HIV-2 and resistant strains of HIV-1, indicating a potential avenue for drug development (Janin et al., 1996).
- Calcium Channel Blockers : Some 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, suggesting the relevance of these compounds in developing treatments for diseases related to calcium channel dysfunctions (Gu et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.BrH/c1-10-2-4-12(5-3-10)18(16,17)14-7-6-13-8-11(15)9-14;/h2-5,11,13,15H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKCCLVVKQHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC(C2)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

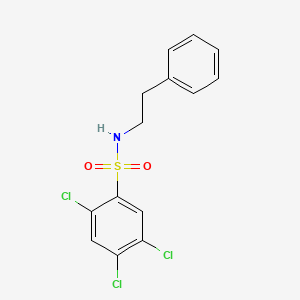
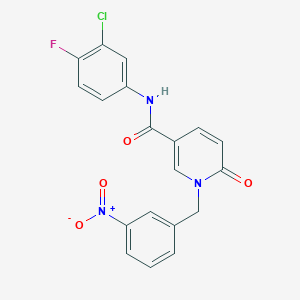
![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)
![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/no-structure.png)

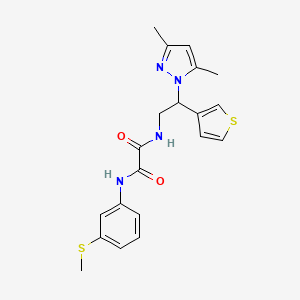

![2-methyl-3-[(4-methylpiperidin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2425002.png)

